molecular formula C8H10N2 B065824 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile CAS No. 188908-89-6

2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

Cat. No. B065824
CAS RN: 188908-89-6
M. Wt: 134.18 g/mol
InChI Key: ZFJMNHMNQGMJRH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a pyrrole-based compound that has a unique structure and properties, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and signal transduction pathways. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and differentiation. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility as a reagent. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be easily synthesized in large quantities and purified using standard techniques. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be used as a reagent for various reactions, including nucleophilic addition, condensation, and substitution reactions. However, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile also has some limitations, including its potential toxicity and limited solubility in certain solvents. Care should be taken when handling 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, and appropriate safety precautions should be followed.

Future Directions

There are several future directions for the research and development of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile. One area of interest is the development of novel 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile derivatives with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential targets in cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can also be used as a building block for the synthesis of novel materials and polymers with unique properties. The potential applications of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising candidate for further research and development.
In conclusion, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is a unique and versatile compound with potential applications in various fields. Its ease of synthesis, high purity, and versatility as a reagent make it an attractive candidate for scientific research. Further research is needed to fully understand the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile involves the reaction of 1-methyl-2-pyrrolidinone with acrylonitrile in the presence of a base. The reaction yields 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile as a white crystalline solid with a melting point of 70-72°C. The purity of the compound can be improved by recrystallization and purification techniques.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In material science, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a versatile reagent for the synthesis of various compounds.

properties

CAS RN

188908-89-6

Product Name

2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)propanenitrile

InChI

InChI=1S/C8H10N2/c1-7(6-9)8-4-3-5-10(8)2/h3-5,7H,1-2H3

InChI Key

ZFJMNHMNQGMJRH-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CC=CN1C

Canonical SMILES

CC(C#N)C1=CC=CN1C

synonyms

1H-Pyrrole-2-acetonitrile,alpha,1-dimethyl-(9CI)

Origin of Product

United States

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